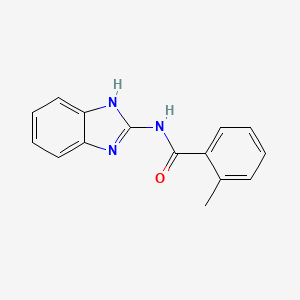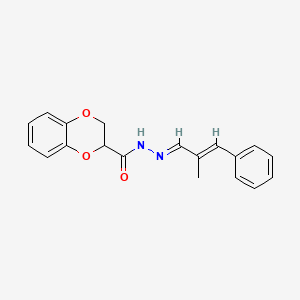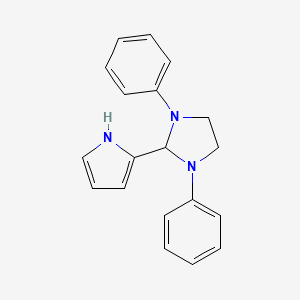![molecular formula C17H18N2O3 B5877154 N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide CAS No. 5839-41-8](/img/structure/B5877154.png)
N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide, commonly known as Phenoxybenzamine, is a chemical compound that belongs to the family of alpha-adrenergic antagonists. It is a potent non-selective inhibitor of alpha-adrenergic receptors and is used in various scientific research applications.
作用機序
Phenoxybenzamine acts as a non-selective alpha-adrenergic antagonist by irreversibly binding to alpha-adrenergic receptors. It blocks the action of norepinephrine and other catecholamines on alpha-adrenergic receptors, leading to vasodilation, decreased blood pressure, and reduced smooth muscle contraction.
Biochemical and Physiological Effects
Phenoxybenzamine has several biochemical and physiological effects, including decreased blood pressure, increased heart rate, and decreased smooth muscle contraction. It also has effects on the central nervous system, including the regulation of sleep and wakefulness.
実験室実験の利点と制限
Phenoxybenzamine has several advantages for lab experiments, including its potent and long-lasting effects on alpha-adrenergic receptors. However, its irreversible binding to alpha-adrenergic receptors can also be a limitation in certain experiments. Additionally, its non-selective inhibition of alpha-adrenergic receptors can lead to unwanted side effects, such as tachycardia and hypotension.
将来の方向性
There are several potential future directions for research on Phenoxybenzamine. One area of research could focus on the development of more selective alpha-adrenergic antagonists with fewer side effects. Another area of research could investigate the role of alpha-adrenergic receptors in the regulation of various physiological and pathological processes, including inflammation, immune function, and cancer. Additionally, further research could explore the potential therapeutic uses of Phenoxybenzamine in the treatment of various diseases.
Conclusion
In conclusion, Phenoxybenzamine is a potent non-selective inhibitor of alpha-adrenergic receptors that has several scientific research applications. It has several biochemical and physiological effects, including decreased blood pressure, increased heart rate, and decreased smooth muscle contraction. Despite its advantages, Phenoxybenzamine also has limitations and potential side effects that need to be considered. Further research is needed to fully understand the potential therapeutic uses of Phenoxybenzamine and develop more selective alpha-adrenergic antagonists.
合成法
Phenoxybenzamine is synthesized by reacting 2-phenoxyacetic acid with 4-aminophenylpropanol in the presence of thionyl chloride. The resulting product is then acylated with acetic anhydride to form N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide.
科学的研究の応用
Phenoxybenzamine is widely used in scientific research to study the effects of alpha-adrenergic receptors on various physiological and pathological processes. It has been used to investigate the role of alpha-adrenergic receptors in the regulation of blood pressure, heart rate, and smooth muscle contraction. It has also been used to study the effects of alpha-adrenergic receptors on the central nervous system, including the regulation of sleep and wakefulness.
特性
IUPAC Name |
N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-16(20)18-13-8-10-14(11-9-13)19-17(21)12-22-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMXGHZJRMDAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358062 |
Source


|
| Record name | N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide | |
CAS RN |
5839-41-8 |
Source


|
| Record name | N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5877073.png)
![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5877081.png)
![N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine](/img/structure/B5877092.png)


![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)





![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)